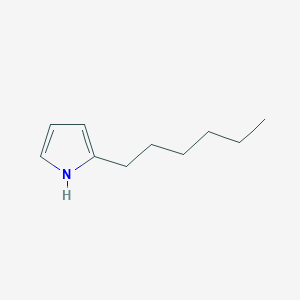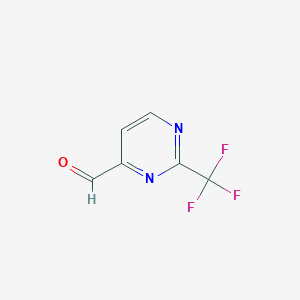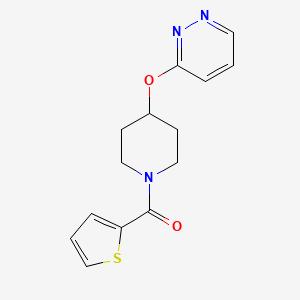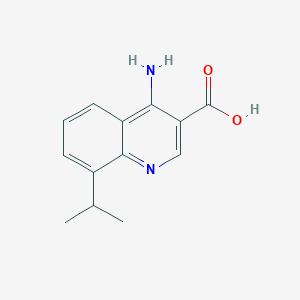![molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8](/img/structure/B2884626.png)
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is a compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold for developing therapeutic agents .
作用机制
Target of Action
The primary target of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The inhibition of TAK1 disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
TAK1 is involved in various extracellular signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound potentially affects these pathways, leading to downstream effects such as disruption of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of MM cell growth . The compound and its analogs have shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
生化分析
Biochemical Properties
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has been shown to interact with certain enzymes and proteins. For instance, it has been found to inhibit TAK1, a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, and substitutions at certain positions dictate kinase selectivity and potency .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the TAK1 kinase. The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition could lead to changes in gene expression and other downstream effects.
准备方法
The synthesis of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the preparation might start with the reaction of a substituted pyridazine with an imidazole derivative under specific conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization of this core with a piperidin-4-ol moiety can be achieved through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
化学反应分析
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-b]pyridazine derivatives .
科学研究应用
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
相似化合物的比较
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Imidazo[1,2-b]pyridazine IL-17A inhibitors: These are used for treating autoimmune diseases like psoriasis and rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TAK1, making it a promising candidate for therapeutic development .
属性
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)
![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)
![1-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2884546.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)



![methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2884556.png)
![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)
